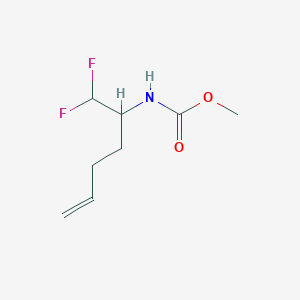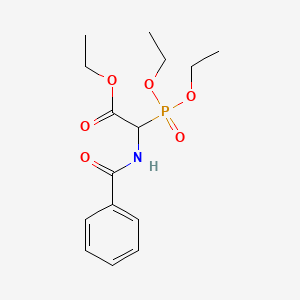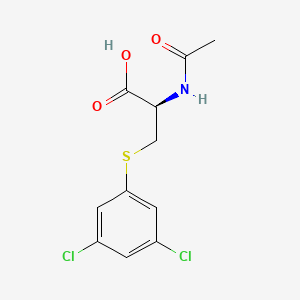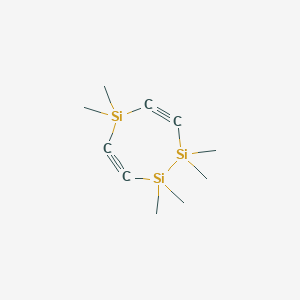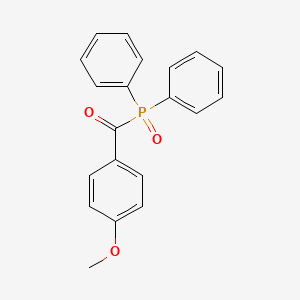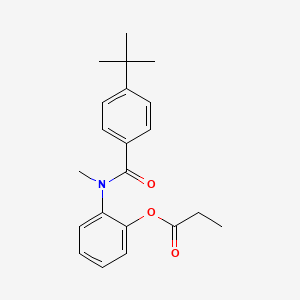
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- is a complex organic compound with a unique structure that includes a benzamide core substituted with tert-butyl, methyl, and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of Substituents: The tert-butyl group is introduced via alkylation reactions, while the methyl group is added through methylation processes. The propoxyphenyl group is incorporated through esterification reactions involving phenol derivatives and propionic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-hydroxyphenyl)-: Similar structure but with a hydroxy group instead of the propoxy group.
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-methoxyphenyl)-: Contains a methoxy group instead of the propoxy group.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(2-(1-oxopropoxy)phenyl)- is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
80495-81-4 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] propanoate |
InChI |
InChI=1S/C21H25NO3/c1-6-19(23)25-18-10-8-7-9-17(18)22(5)20(24)15-11-13-16(14-12-15)21(2,3)4/h7-14H,6H2,1-5H3 |
InChI Key |
AHCMFVCOIHHILE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)

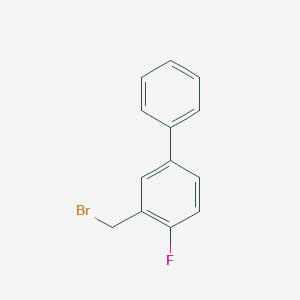
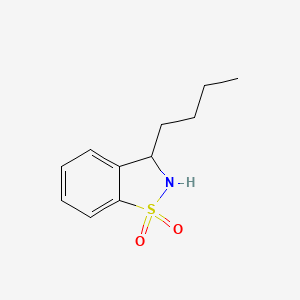
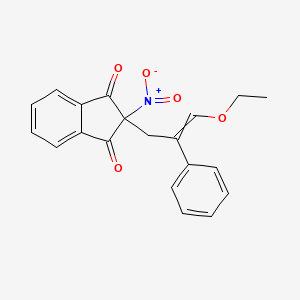
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
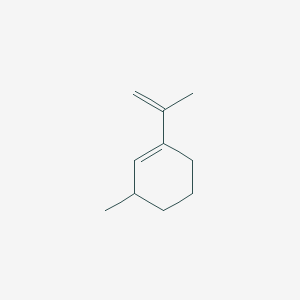
![2-[2-(Phenanthren-9-YL)ethenyl]thiophene](/img/structure/B14411632.png)
